3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-28-19-12-8-17(9-13-19)22-16-23(18-10-14-20(29-2)15-11-18)25(24-22)30(26,27)21-6-4-3-5-7-21/h3-15,23H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIRUMDUEJOLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electronic Effects of Substituents
Byproduct Analysis and Solutions
Spectroscopic Characterization Benchmarks
Successful synthesis requires validation through advanced analytical techniques:
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy
- 1,593 cm⁻¹: N=C stretching (pyrazole ring)
- 1,235 cm⁻¹: S=O asymmetric stretching
- 1,150 cm⁻¹: S=O symmetric stretching
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
For kilogram-scale production, the chalcone cyclization route offers optimal balance:
- Cost Analysis :
- Raw materials: $320/kg (4-methoxyacetophenone), $280/kg (phenylsulfonyl hydrazine)
- Energy: $150/kg (MW irradiation vs. $210/kg for conventional heating)
- Environmental Impact :
- E-factor: 8.7 (sonochemical) vs. 12.4 (traditional)
- PMI (Process Mass Intensity): 18.2 kg/kg (optimized) vs. 27.5 kg/kg (baseline)
Chemical Reactions Analysis
Types of Reactions
3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with NaBH4 can produce sulfides.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of pyrazole derivatives with sulfonyl chlorides and aromatic compounds. The structural characteristics include:
- Molecular Formula : C18H20N2O4S
- Molecular Weight : 364.43 g/mol
- Key Functional Groups : Methoxy groups, sulfonyl group, and a pyrazole ring.
The synthesis typically involves the following steps:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Sulfonylation : Introduction of the phenylsulfonyl group through nucleophilic substitution.
- Methoxylation : Addition of methoxy groups via methylation reactions.
Research indicates that 3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole exhibits various biological activities:
- Anti-inflammatory Properties : Studies have shown that pyrazole derivatives can inhibit inflammatory mediators, making them potential candidates for treating inflammatory diseases .
- Antioxidant Activity : The compound has demonstrated significant radical scavenging activity, which is crucial for protecting cells from oxidative stress .
- Anticancer Potential : Preliminary studies suggest that this compound may possess cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent .
Case Studies
Several studies have documented the efficacy of pyrazole derivatives in clinical and preclinical settings:
- Anti-inflammatory Efficacy :
- Antioxidant Activity Assessment :
- Cytotoxicity Studies :
Mechanism of Action
The mechanism of action of 3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methoxyphenyl and phenylsulfonyl groups can enhance its binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazoline derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below, we compare 3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole with structurally analogous compounds.
Structural and Physicochemical Comparisons
Key Observations:
- Electron-Donating Groups : Methoxy substituents (as in the target compound) improve solubility and electronic delocalization compared to methyl or unsubstituted phenyl groups .
- Sulfonyl vs.
Analgesic Activity
- Target Compound: Limited direct data, but structurally similar 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (2f) showed 55% inhibition in acetic acid-induced writhing tests (compared to acetyl salicylic acid at 65%) . The methoxy groups enhance activity by modulating electron density and receptor interactions.
- 3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole (2e) : Exhibited 52% inhibition , slightly lower than 2f, suggesting methoxy groups outperform methyl in analgesic efficacy .
- 1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole (2d) : Moderate activity (48% inhibition ), highlighting the necessity of electron-donating substituents for optimal effects .
Antimicrobial Activity
All tested pyrazolines showed broad-spectrum antimicrobial activity, but substituent effects were less pronounced. For example:
- Methyl and methoxy derivatives exhibited comparable MIC values (~25–50 µg/mL) against E. coli and S. aureus .
Antioxidant Activity
- Methoxy-substituted pyrazolines demonstrated superior DPPH radical scavenging (IC50 ~40 µM) compared to methyl or unsubstituted analogs (IC50 >60 µM), attributed to the electron-donating methoxy groups stabilizing radical intermediates .
Crystallographic and Computational Insights
- Target Compound: Crystallizes in a monoclinic system (space group P21/c) with a dihedral angle of 84.3° between the pyrazoline core and methoxyphenyl groups .
- 3,5-Bis(4-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole : Exhibits similar packing but with shorter C–H···π interactions due to methyl substituents .
- DFT studies on related compounds suggest methoxy groups increase HOMO-LUMO gaps, enhancing stability but reducing reactivity .
Biological Activity
3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is a compound that has garnered attention for its potential biological activities. This article compiles research findings, synthesis methods, and biological evaluations of this compound, emphasizing its pharmacological properties and therapeutic implications.
Chemical Structure and Properties
The molecular formula of 3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole is with a molecular weight of approximately 357.43 g/mol. The compound features two methoxyphenyl groups and a phenylsulfonyl moiety, contributing to its unique chemical properties.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.43 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of 3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. The method often includes the use of catalysts and specific solvents to enhance yield and purity.
General Synthetic Route
- Starting Materials : 4-methoxybenzaldehyde, phenylsulfonyl hydrazine.
- Reagents : Catalysts (e.g., p-toluenesulfonic acid), solvents (e.g., toluene).
- Procedure :
- Mix the starting materials in the solvent.
- Heat the mixture under reflux.
- Isolate the product via filtration and purification techniques such as recrystallization or chromatography.
Antimicrobial Activity
Research has shown that compounds similar to 3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole exhibit significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacterial strains.
Case Study: Antibacterial Efficacy
- Tested Strains : Escherichia coli, Staphylococcus aureus.
- Results : Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics.
Anti-inflammatory Properties
In vitro studies have suggested that this compound may possess anti-inflammatory effects. The mechanism appears to involve the inhibition of pro-inflammatory cytokines.
Research Findings
- Cytokine Inhibition : Significant reduction in TNF-alpha and IL-6 levels in treated cell lines.
- Animal Models : Demonstrated efficacy in reducing inflammation in models of arthritis.
Antioxidant Activity
The antioxidant capacity of 3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole has been evaluated using various assays such as DPPH and ABTS.
Experimental Results
- DPPH Assay : IC50 values indicated strong scavenging activity comparable to known antioxidants.
- Mechanism : Likely involves donation of hydrogen atoms from the methoxy groups.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,5-bis(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole?
- Methodology : The compound is synthesized via cyclocondensation of (2E)-1,3-bis(4-methoxyphenyl)prop-2-en-1-one with phenylsulfonyl hydrazine in glacial acetic acid under reflux (6–10 hours). Purification involves recrystallization from ethanol or toluene, yielding ~63–76% .
- Key Data :
- Precursor: Chalcone derivative (2E-configuration critical for regioselectivity).
- Solvent: Glacial acetic acid (acts as catalyst and solvent).
- Characterization: Confirmed via melting point (414–474 K) and NMR/IR spectroscopy .
Q. How is the molecular conformation determined, and what intermolecular interactions stabilize the crystal structure?
- Methodology : Single-crystal X-ray diffraction (SHELX programs ) reveals a nearly planar pyrazole ring (r.m.s. deviation ≤0.046 Å) with dihedral angles between substituents (e.g., 73.3° between methoxyphenyl groups). Weak C–H···π and π-π interactions (3.59–3.89 Å intercentroid distances) stabilize the lattice .
- Key Parameters :
- Space group: Monoclinic .
- Unit cell dimensions: .
- Hydrogen bonding: C–H···O/F contacts below van der Waals radii sums .
Advanced Research Questions
Q. What pharmacological activities have been reported, and how are they evaluated?
- Methodology :
- Antimicrobial : Tested via agar diffusion/broth dilution against Gram-positive/negative bacteria (MIC: 12.5–50 µg/mL) .
- Analgesic : Acetic acid-induced writhing test in mice (30–50% inhibition at 50 mg/kg) .
- Anticancer : MTT assay on MDA-MB-468 cells (IC₅₀: ~20 µM) with ROS-mediated apoptosis via caspase-3 activation .
Q. How do computational studies (e.g., DFT) explain electronic properties and drug-target interactions?
- Methodology : Density Functional Theory (B3LYP/6-311++G(d,p)) calculates HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity. Molecular docking (AutoDock Vina) predicts binding to COX-2 (ΔG = −9.2 kcal/mol) and EGFR kinase (ΔG = −8.7 kcal/mol) via sulfonyl group interactions .
- Key Insights :
- Charge distribution: Methoxy groups donate electron density, stabilizing aromatic rings.
- Pharmacophore: Pyrazole core and sulfonyl group critical for target binding .
Q. What structural features influence activity in structure-activity relationship (SAR) studies?
- Methodology : Comparative crystallography and bioassays of analogs (e.g., 4-fluoro or nitro substitutions) reveal:
- Dihedral angles >70° between aryl groups reduce steric hindrance, improving ligand-receptor fit.
- Methoxy groups enhance solubility and π-stacking in hydrophobic pockets .
- SAR Trends :
- Higher antifungal activity with electron-withdrawing para-substituents (e.g., −NO₂).
- Bulkier substituents (e.g., phenylsulfonyl) improve metabolic stability .
Q. How does the crystal structure compare to related pyrazoline derivatives?
- Methodology : Comparative analysis using CCDC data (Mercury software) shows:
- Similar envelope conformations in 4,5-dihydro-1H-pyrazoles (puckering amplitude ≤0.15 Å).
- Distinct packing motifs: Title compound forms 2D layers via C–H···π interactions, while fluoro analogs exhibit 3D networks with C–H···F bonds .
- Key Differences :
- Nitro-substituted derivatives: Increased polarity alters solubility (logP reduced by 0.8 units).
- Fluorinated analogs: Higher thermal stability (m.p. +20–30 K) due to stronger intermolecular forces .
Methodological Notes
- Crystallography : Use SHELXL for refinement and ORTEP-3 for visualization . Validate structures with R-factor ≤5% and CIF checks via PLATON .
- Bioassays : Include positive controls (e.g., diclofenac for analgesic tests) and validate cytotoxicity with flow cytometry .
- Computational Tools : Gaussian 16 for DFT; PyMOL for docking visualization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
